molecular formula C19H11F2N3OS B2368250 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-61-8

2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2368250
CAS No.: 863588-61-8
M. Wt: 367.37
InChI Key: KNPDMHSPYJHCNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a thiazolo[5,4-b]pyridine heterocyclic system. This structure is of significant interest in medicinal chemistry and neuroscience research, particularly as a potential modulator of ion channels. Compounds within the N-(thiazol-2-yl)-benzamide class have been identified as the first selective class of antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These antagonists act as negative allosteric modulators, exhibiting non-competitive inhibition and state-dependent channel block, making them valuable pharmacological tools for probing ZAC's poorly understood physiological functions . Furthermore, the thiazolopyridine scaffold is a privileged structure in drug discovery. Related derivatives are being investigated for their antitumor properties, with some compounds demonstrating promising efficacy against cancer cell lines, such as breast cancer MCF-7 cells . The presence of the benzamide and difluorophenyl motifs contributes to the molecule's ability to engage in key hydrogen-bonding interactions with biological targets, influencing its binding affinity and selectivity. This product is provided for non-human research purposes only. It is not intended for diagnostic or therapeutic use. Researchers can utilize this compound for in vitro studies exploring ion channel pharmacology, oncology, and other biochemical applications.

Properties

IUPAC Name

2,6-difluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F2N3OS/c20-13-3-1-4-14(21)16(13)17(25)23-12-8-6-11(7-9-12)18-24-15-5-2-10-22-19(15)26-18/h1-10H,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPDMHSPYJHCNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be approached through several retrosynthetic pathways, as outlined below:

Approach A: Amide Bond Formation

The most straightforward disconnection involves cleaving the amide bond to give:

  • 4-(thiazolo[5,4-b]pyridin-2-yl)aniline
  • 2,6-difluorobenzoyl chloride or 2,6-difluorobenzoic acid

Approach B: Thiazole Ring Construction

An alternative approach involves forming the thiazole ring as the final step:

  • 3-aminopyridine derivative
  • 4-aminophenylthioamide intermediate
  • 2,6-difluorobenzoyl moiety

Approach C: Convergent Synthesis

A convergent approach would involve:

  • Thiazolo[5,4-b]pyridine core formation
  • Parallel preparation of 4-(2,6-difluorobenzamido)phenyl component
  • Cross-coupling of these two components

Synthetic Route A: Via Amide Coupling

Preparation of 4-(thiazolo[5,4-b]pyridin-2-yl)aniline

The synthesis of the thiazolo[5,4-b]pyridine core can be approached through several methods adapted from similar heterocyclic systems.

Method 1: From 3-aminopyridine and 4-aminophenylthiourea
Step 1: Preparation of 4-aminophenylthiourea
H2N-C6H4-NH2 + CS2 + NH3 → H2N-C6H4-NH-CS-NH2

Step 2: Cyclization with 3-bromopyridine
H2N-C6H4-NH-CS-NH2 + 3-bromopyridine → 4-(thiazolo[5,4-b]pyridin-2-yl)aniline
Method 2: Via Hantzsch thiazole synthesis

The Hantzsch thiazole synthesis can be adapted using a pyridine-based α-haloketone and 4-aminophenylthioamide:

4-aminophenylthioamide + 3-pyridyl-α-bromoketone → 4-(thiazolo[5,4-b]pyridin-2-yl)aniline

Synthesis of 2,6-difluorobenzoyl Chloride

2,6-difluorobenzoyl chloride can be prepared from 2,6-difluorobenzoic acid using standard methods:

2,6-difluorobenzoic acid + SOCl2 → 2,6-difluorobenzoyl chloride + SO2 + HCl

Alternatively, 2,6-difluorobenzonitrile can be hydrolyzed to 2,6-difluorobenzoic acid and then converted to the acid chloride:

2,6-difluorobenzonitrile + H2O/H+ → 2,6-difluorobenzoic acid
2,6-difluorobenzoic acid + SOCl2 → 2,6-difluorobenzoyl chloride

Amide Bond Formation

The final step involves amide bond formation between 4-(thiazolo[5,4-b]pyridin-2-yl)aniline and 2,6-difluorobenzoyl chloride:

4-(thiazolo[5,4-b]pyridin-2-yl)aniline + 2,6-difluorobenzoyl chloride → 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

This reaction can be performed under various conditions:

Base-catalyzed conditions

Similar to methods described for related benzamides, the reaction can be carried out in the presence of a base:

Procedure:
1. Dissolve 4-(thiazolo[5,4-b]pyridin-2-yl)aniline (1 equiv.) in dry THF or DCM
2. Add triethylamine (1.5 equiv.)
3. Cool the solution to 0-5°C
4. Add 2,6-difluorobenzoyl chloride (1.1 equiv.) dropwise
5. Allow the reaction to warm to room temperature and stir for 4-8 hours
6. Monitor by TLC
7. Upon completion, quench with water, extract with ethyl acetate
8. Purify by column chromatography
Pyridine as base and solvent
Procedure:
1. Dissolve 4-(thiazolo[5,4-b]pyridin-2-yl)aniline (1 equiv.) in dry pyridine
2. Cool the solution to 0-5°C
3. Add 2,6-difluorobenzoyl chloride (1.1 equiv.) dropwise
4. Allow the reaction to warm to room temperature and stir for 4-6 hours
5. Pour the reaction mixture into ice water
6. Filter the precipitate, wash with water, and dry
7. Recrystallize from appropriate solvent

Synthetic Route B: Via Thiazole Ring Construction

Preparation of 2,6-difluoro-N-(4-aminophenyl)benzamide

First, 2,6-difluorobenzoyl chloride is coupled with p-nitroaniline, followed by reduction:

Step 1: Amide formation
p-NO2-C6H4-NH2 + 2,6-difluorobenzoyl chloride → p-NO2-C6H4-NH-CO-C6H3F2

Step 2: Nitro reduction
p-NO2-C6H4-NH-CO-C6H3F2 + H2/Pd or Fe/HCl → p-NH2-C6H4-NH-CO-C6H3F2

Thioamide Formation

The amino group is converted to thioamide:

p-NH2-C6H4-NH-CO-C6H3F2 + KSCN/Br2 → p-NCS-C6H4-NH-CO-C6H3F2
p-NCS-C6H4-NH-CO-C6H3F2 + NH3 → p-NH2-CS-C6H4-NH-CO-C6H3F2

Thiazole Ring Closure

The thioamide is reacted with a suitable 3-pyridyl-α-haloketone to form the thiazolo[5,4-b]pyridine core:

p-NH2-CS-C6H4-NH-CO-C6H3F2 + 3-pyridyl-α-bromoketone → this compound

Optimization and Characterization

Reaction Optimization

Key parameters affecting the yield and purity of the target compound include:

Amide coupling optimization
Parameter Range Optimal Value Effect
Temperature 0-25°C 0-5°C Higher temperatures lead to side reactions
Solvent THF, DCM, DMF DCM Better solubility and yield
Base TEA, DIPEA, Pyridine TEA Good balance of reactivity and selectivity
Reaction time 2-24 hours 6 hours Longer times may lead to degradation
Thiazole formation optimization
Parameter Range Optimal Value Effect
Temperature 60-120°C 80°C Higher temperatures increase rate but may cause decomposition
Solvent EtOH, DMF, NMP EtOH Good balance of solubility and reactivity
Catalyst None, acid catalysts Acetic acid Mild catalysis helps cyclization
Reaction time 2-12 hours 4 hours Complete conversion with minimal decomposition

Characterization Data

The synthesized this compound should be characterized by various analytical techniques:

Physical properties
  • Appearance: Crystalline solid
  • Melting point: Expected range 220-240°C
  • Solubility: Soluble in DMSO, DMF, partially soluble in acetone, methanol; insoluble in water
Spectroscopic data

NMR Spectroscopy :

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals include aromatic protons of the three ring systems (thiazolopyridine core, phenyl linker, and difluorophenyl), and the distinctive amide NH proton
  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals for all carbon atoms, with characteristic splitting patterns for carbon atoms attached to fluorine
  • ¹⁹F NMR: Expected signals for the two fluorine atoms on the benzamide moiety

Mass Spectrometry :

  • HRMS (ESI): Expected molecular ion peak corresponding to the molecular formula C₁₉H₁₁F₂N₃OS
  • Major fragmentation patterns should include loss of the benzamide group

IR Spectroscopy :

  • Characteristic absorption bands for N-H stretching (3300-3400 cm⁻¹), C=O stretching (1650-1680 cm⁻¹), and C-F stretching (1000-1100 cm⁻¹)

Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate both the thiazole ring formation and the amide coupling steps:

Procedure for amide coupling:
1. Mix 4-(thiazolo[5,4-b]pyridin-2-yl)aniline (1 equiv.) and 2,6-difluorobenzoic acid (1.1 equiv.) in a microwave vial
2. Add HATU or PyBOP (1.2 equiv.) and DIPEA (3 equiv.) in DMF
3. Irradiate at 100°C for 10-15 minutes
4. Cool, pour into water, and isolate the product

Solid-Phase Synthesis

For library production and high-throughput screening, solid-phase synthesis can be employed:

1. Attach 4-nitroaniline to a suitable resin
2. Perform nitro reduction to obtain resin-bound 4-aminoaniline
3. Form the thiazolopyridine core on the solid support
4. Couple with 2,6-difluorobenzoyl chloride
5. Cleave from the resin to obtain the final product

Green Chemistry Approach

Environmentally friendly methods can be employed to synthesize the target compound:

1. Use aqueous medium or green solvents (ethanol, isopropanol)
2. Replace thionyl chloride with less hazardous reagents for acid chloride formation
3. Employ catalytic transfer hydrogenation for nitro reduction
4. Use activated esters instead of acid chlorides for amide formation

Characterization and Purity Assessment

Chromatographic Analysis

HPLC and TLC methods for monitoring reaction progress and assessing purity:

Technique Conditions Expected Retention Time/Rf
HPLC C18 column, MeOH/water gradient 8-10 minutes
TLC Silica, EtOAc/hexane (1:1) Rf ≈ 0.3-0.4

Crystallization and Purification

Optimal recrystallization solvents:

  • Ethanol/water mixture
  • Acetone/hexane
  • DMF/water

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of possible products.

Scientific Research Applications

Chemistry: In chemistry, 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

Biology: In biological research, this compound has shown potential as a tool for studying various biological processes. Its ability to interact with specific molecular targets makes it useful in probing cellular pathways and understanding disease mechanisms.

Medicine: In the field of medicine, this compound has been investigated for its therapeutic properties. It has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent, making it a candidate for drug development.

Industry: In industry, this compound can be used in the development of new materials and technologies. Its unique properties may be harnessed for applications in electronics, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various cellular pathways, leading to the observed biological and therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

A. Core Heterocycle Modifications

  • 1,2,4-Triazole-3-thiones (e.g., Compounds [7–9]) : These derivatives lack the thiazolo-pyridine system but feature a 1,2,4-triazole-thione core. IR spectra confirm the absence of C=O (1663–1682 cm⁻¹) and presence of C=S (1247–1255 cm⁻¹) in the thione tautomer, contrasting with benzamides that retain the carbonyl group .
  • Triazolothiadiazoles () : These compounds emphasize fused triazole-thiadiazole cores. Substituents like alkyl/aryl groups enhance lipophilicity, analogous to the fluorinated benzamide’s design, which balances solubility and membrane permeability .

B. Substituent Effects

  • Fluorine Substitution: The 2,6-difluoro motif in the benzamide group likely improves metabolic stability and electron-withdrawing effects compared to non-fluorinated analogs (e.g., Enamine’s 2-methyl-1-oxo-propan-2-yl derivative, which lacks fluorine but includes a trifluoromethyl group) .
  • Thiazolo-Pyridine vs. Sulfonyl Phenyl Groups : The thiazolo-pyridine substituent in the target compound may offer superior π-stacking interactions in biological targets compared to sulfonyl-phenyl groups in compounds [7–9], which prioritize steric bulk .

Physicochemical Properties

Compound Class Key Substituents Molecular Weight (g/mol) Key Spectral Features (IR/NMR)
Target Benzamide Thiazolo-pyridine, 2,6-difluoro ~387 (estimated) Expected C=O (1660–1680 cm⁻¹), C-F (1100–1250 cm⁻¹)
Enamine Derivative () Trifluoromethyl cyclopropyl 411.38 C=O (~1680 cm⁻¹), CF₃ (1150–1250 cm⁻¹)
Triazole-Thiones [7–9] () Sulfonyl-phenyl, difluorophenyl ~450–500 C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹)

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis may face challenges in regioselectivity due to the thiazolo-pyridine group, whereas triazole-thiones ([7–9]) achieve high purity via tautomeric stabilization .
  • Biological Relevance : While biological data for the target compound are absent, highlights that substituent electronegativity (e.g., fluorine) and heterocycle rigidity (e.g., thiazolo-pyridine) are critical for receptor binding and activity .
  • Stability and Solubility : Fluorination typically enhances stability but may reduce aqueous solubility. The thiazolo-pyridine moiety could mitigate this via polar interactions, unlike the lipophilic trifluoromethyl group in ’s derivative .

Biological Activity

2,6-Difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of sulfonamide derivatives and features a thiazolo[5,4-b]pyridine core, which is known for various pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H11F2N3O2SC_{18}H_{11}F_2N_3O_2S, with a molecular weight of 403.4 g/mol. The structure includes:

  • Thiazolo[5,4-b]pyridine moiety : This bicyclic structure contributes to the compound's biological activity.
  • Difluoro substitution : The presence of fluorine atoms may enhance lipophilicity and biological interactions.
PropertyValue
Molecular FormulaC18H11F2N3O2SC_{18}H_{11}F_2N_3O_2S
Molecular Weight403.4 g/mol
CAS Number2309626-53-5

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thiazolo[5,4-b]pyridine : This can be achieved through cyclization reactions involving suitable pyridine derivatives and thioamides.
  • Fluorination : Introduction of fluorine atoms using reagents such as N-fluorobenzenesulfonimide.
  • Coupling Reactions : Final coupling with benzamide groups using palladium-catalyzed cross-coupling techniques.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

Anticancer Activity

Studies indicate that compounds containing thiazolo[5,4-b]pyridine motifs possess significant anticancer properties. For example:

  • Compounds with similar structures have shown potent inhibition against various cancer cell lines, including breast and lung cancer cells.
  • Mechanistic studies suggest that these compounds induce apoptosis and cell cycle arrest in cancer cells by targeting specific signaling pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro studies have demonstrated effectiveness against a range of bacterial strains.
  • The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring can enhance antimicrobial efficacy.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties:

  • It has been shown to inhibit pro-inflammatory cytokines in cellular models.

Case Studies

  • Anticancer Efficacy : A study reported that a related thiazole derivative exhibited an IC50 value of 0.004 µM against CDK2 and 0.009 µM against CDK9, leading to significant antitumor effects in HCT116 cell lines .
  • Antimicrobial Testing : Comparative analyses revealed that compounds with similar structures had varying degrees of activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing up to 80% inhibition at certain concentrations .

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide?

Answer: The synthesis involves multi-step organic reactions:

Core formation : Construct the thiazolo[5,4-b]pyridine moiety via cyclization of precursors (e.g., 2-aminopyridine derivatives with thiourea or thioamide reagents under acidic conditions).

Coupling reactions : Attach the 4-aminophenyl group to the thiazolo-pyridine core using Ullmann or Buchwald-Hartwig coupling.

Benzamide formation : React 2,6-difluorobenzoic acid derivatives with the intermediate amine via amide coupling (e.g., EDC/HOBt or DCC-mediated activation).

Q. Critical conditions :

  • Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) for polar intermediates.
  • Temperature : Room temperature for coupling steps; elevated temperatures (60–100°C) for cyclization.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .

Q. How is the molecular structure of this compound characterized, and what analytical methods are essential for validation?

Answer: Structural validation requires:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.0–8.5 ppm, fluorine coupling patterns).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₆H₁₃F₂N₃OS; calc. 345.36 g/mol).
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1500 cm⁻¹ (C-F vibrations).
  • X-ray crystallography (if crystalline): Resolve bond angles and confirm heterocyclic geometry .

Q. What is the primary mechanism of action of this compound in biological systems?

Answer: The compound acts as a phosphoinositide 3-kinase (PI3K) inhibitor , binding to the ATP-binding pocket of PI3K isoforms (e.g., PI3Kα/γ). This disrupts downstream signaling pathways (e.g., Akt/mTOR), inhibiting cancer cell proliferation and inducing apoptosis. Competitive binding assays (IC₅₀ values in nM range) and Western blotting for phosphorylated Akt are used to validate activity .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound, particularly in cross-coupling steps?

Answer: Optimization strategies include:

  • Catalyst screening : Test Pd₂(dba)₃ or Xantphos-based systems for improved coupling efficiency.
  • Solvent polarity : Use toluene/DMF mixtures to balance solubility and reactivity.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours vs. 24 hours) while maintaining >85% yield.
  • Purification : Employ flash chromatography with gradient elution (hexane/EtOAc) to isolate high-purity intermediates .

Q. How can researchers resolve contradictions in reported biological activity (e.g., varying IC₅₀ values across studies)?

Answer: Contradictions may arise from assay variability or off-target effects. Mitigation approaches:

  • Orthogonal assays : Compare enzymatic inhibition (e.g., PI3Kα ELISA) with cell-based viability assays (MTT or ATP-lite).
  • Structural analysis : Perform molecular docking to assess binding mode consistency across isoforms.
  • Control compounds : Include reference inhibitors (e.g., LY294002) to benchmark activity .

Q. What strategies are recommended for designing derivatives to improve target selectivity or pharmacokinetic properties?

Answer:

  • Scaffold modification : Introduce substituents at the benzamide or thiazolo-pyridine regions (e.g., methoxy groups for solubility; halogens for potency).
  • Prodrug approaches : Mask the amide with ester prodrugs to enhance oral bioavailability.
  • SAR studies : Systematically vary substituents and correlate with PI3K isoform selectivity (e.g., PI3Kγ vs. PI3Kδ) using computational QSAR models .

Q. How can researchers evaluate the compound’s potential for off-target effects in kinase inhibition studies?

Answer:

  • Kinase profiling panels : Screen against a broad panel of 100+ kinases (e.g., Eurofins KinaseProfiler).
  • Thermal shift assays : Measure ΔTm to identify non-ATP-competitive binding.
  • CRISPR-Cas9 knockouts : Validate target specificity in isogenic cell lines lacking PI3K isoforms .

Q. What methodologies are critical for assessing the compound’s stability under physiological conditions?

Answer:

  • Plasma stability assays : Incubate in human plasma (37°C, 24h) and quantify degradation via LC-MS.
  • pH-dependent solubility : Measure solubility in buffers (pH 1–7.4) to predict gastrointestinal absorption.
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.